molecular formula C14H26Cl2N4O6 B1683474 Valtorcitabine Dihydrochloride CAS No. 359689-54-6

Valtorcitabine Dihydrochloride

Cat. No.: B1683474
CAS No.: 359689-54-6
M. Wt: 417.3 g/mol
InChI Key: RQXZSFSWBBHTQV-RPBDQTOBSA-N
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Description

Valtorcitabine dihydrochloride is a small molecule drug that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is primarily investigated for its potential use in the treatment of hepatitis B virus (HBV) infections. The compound is a DNA polymerase inhibitor, which means it interferes with the replication of viral DNA, thereby inhibiting the proliferation of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valtorcitabine dihydrochloride involves the esterification of a nucleoside analog with an amino acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Valtorcitabine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Valtorcitabine dihydrochloride has several scientific research applications, including:

Mechanism of Action

Valtorcitabine dihydrochloride exerts its effects by inhibiting the HBV DNA polymerase enzyme. This enzyme is crucial for the replication of viral DNA. By binding to the active site of the enzyme, this compound prevents the incorporation of nucleotides into the growing DNA chain, thereby halting viral replication. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valtorcitabine dihydrochloride is unique due to its specific mechanism of action as an HBV DNA polymerase inhibitor. Unlike other nucleoside analogs, it has a distinct chemical structure that enhances its bioavailability and pharmacokinetic profile. Additionally, its ability to form a dihydrochloride salt improves its solubility and stability, making it a promising candidate for antiviral therapy .

Properties

CAS No.

359689-54-6

Molecular Formula

C14H26Cl2N4O6

Molecular Weight

417.3 g/mol

IUPAC Name

[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride

InChI

InChI=1S/C14H24N4O6.2ClH/c1-7(2)12(16)13(21)24-18-10(15)3-4-17(14(18)22)11-5-8(20)9(6-19)23-11;;/h3,7-9,11-12,19-20H,4-6,15-16H2,1-2H3;2*1H/t8?,9-,11+,12-;;/m0../s1

InChI Key

RQXZSFSWBBHTQV-RPBDQTOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=CCN(C1=O)[C@H]2CC([C@@H](O2)CO)O)N)N.Cl.Cl

SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)ON1C(=CCN(C1=O)C2CC(C(O2)CO)O)N)N.Cl.Cl

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDC-300;  LDC300;  LDC 300;  NM-147;  NM147;  NM 147 monoVal-L-dC;  L-dC;  NV-02C;  val-L-dC;  LdC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Valtorcitabine Dihydrochloride
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Valtorcitabine Dihydrochloride

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